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Compound of Interest

Compound Name: AZD2389

Cat. No.: B15606120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the oral dosing and pharmacokinetic (PK)

profile of AZD2389, a potent and orally active inhibitor of Fibroblast Activation Protein (FAP).

The information is compiled from publicly available preclinical and clinical trial data. The

protocols are intended to serve as a guide for researchers designing similar studies.

Introduction to AZD2389
AZD2389 is an investigational small molecule being developed by AstraZeneca for the

treatment of metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis.[1] Its

mechanism of action is the inhibition of FAP, a serine protease that is overexpressed in areas

of active tissue remodeling, such as in fibrotic livers.[1][2] By inhibiting FAP, AZD2389 aims to

modulate the fibrotic process.[3]

Preclinical Pharmacokinetics
A 29-week study in cynomolgus monkeys with diet-induced MASH demonstrated that orally

administered AZD2389 was well-tolerated and showed a positive effect on liver histology.[1] In

this study, compound exposure was monitored, though specific pharmacokinetic parameters

from this preclinical model are not publicly available.[1]
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AZD2389 has undergone Phase 1 and is currently in Phase 2 clinical development.[4] The

primary goals of the initial clinical studies were to assess the safety, tolerability, and

pharmacokinetics of single and multiple ascending oral doses.[5]

Phase 1 Single and Multiple Ascending Dose (SAD/MAD)
Study
A Phase 1, randomized, single-blind, placebo-controlled study (NCT06138795) was conducted

in healthy participants to evaluate the safety, tolerability, pharmacokinetics, and

pharmacodynamics of AZD2389.[5] The study, which included both single and multiple

ascending doses, was completed in August 2025.[4] While the full results have not yet been

published in a peer-reviewed journal, a presentation of the findings was made in May 2025.[6]

Summary of Available Clinical Pharmacokinetic Data

Quantitative pharmacokinetic data from the Phase 1 SAD/MAD study (NCT06138795) is not

yet publicly available in detail. The table below summarizes the types of pharmacokinetic

parameters that were assessed in this and other clinical trials of AZD2389.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://adisinsight.springer.com/drugs/800078366
https://www.medchemexpress.com/azd2389.html
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.medchemexpress.com/azd2389.html
https://adisinsight.springer.com/drugs/800078366
https://www.researchgate.net/publication/366219732_Fibroblast_activation_protein_activates_macrophages_and_promotes_parenchymal_liver_inflammation_and_fibrosis
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Description Study Population

Cmax
Maximum observed plasma

concentration

Healthy Volunteers, Patients

with Liver Impairment

Tmax
Time to reach maximum

plasma concentration

Healthy Volunteers, Patients

with Liver Impairment

AUCinf

Area under the plasma

concentration-time curve from

time zero to infinity

Healthy Volunteers, Patients

with Liver Impairment

AUClast

Area under the plasma

concentration-time curve from

time zero to the last

quantifiable concentration

Healthy Volunteers, Patients

with Liver Impairment

t1/2 Elimination half-life
Not explicitly mentioned in

public records

CL/F Apparent total body clearance
Not explicitly mentioned in

public records

Vz/F Apparent volume of distribution
Not explicitly mentioned in

public records

This table is based on the reported outcome measures in clinical trial registrations and does

not contain quantitative data.

Experimental Protocols
The following are generalized protocols for conducting oral dosing and pharmacokinetic studies

of a compound like AZD2389, based on the design of the publicly disclosed clinical trials.

Protocol 1: Single Ascending Dose (SAD) Study in
Healthy Volunteers
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral

doses of AZD2389 in healthy adult participants.
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Study Design:

Randomized, single-blind, placebo-controlled.

Sequential dose-escalation cohorts.

Participants receive a single oral dose of AZD2389 or placebo.

Procedure:

Screening: Potential participants undergo a comprehensive medical screening, including

physical examination, vital signs, ECG, and clinical laboratory tests.

Dosing: On the morning of dosing, after an overnight fast, participants receive a single oral

dose of AZD2389 or a matching placebo with a standardized volume of water.

Pharmacokinetic Sampling: Blood samples are collected at pre-specified time points before

and after dosing. A typical sampling schedule might be: pre-dose (0 h), and at 0.25, 0.5, 1,

1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

Bioanalysis: Plasma is separated from the blood samples and stored frozen until analysis.

The concentration of AZD2389 in the plasma samples is determined using a validated

bioanalytical method (e.g., LC-MS/MS).

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from

the plasma concentration-time data using non-compartmental analysis.

Protocol 2: Multiple Ascending Dose (MAD) Study in
Healthy Volunteers
Objective: To assess the safety, tolerability, and pharmacokinetics of multiple ascending oral

doses of AZD2389 and to evaluate its accumulation upon repeat dosing.

Study Design:

Randomized, single-blind, placebo-controlled.

Sequential dose-escalation cohorts.
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Participants receive once-daily oral doses of AZD2389 or placebo for a specified duration

(e.g., 7 to 14 days).

Procedure:

Screening and Admission: Similar to the SAD study.

Dosing: Participants receive a daily oral dose of AZD2389 or placebo at the same time each

day for the duration of the treatment period.

Pharmacokinetic Sampling:

First Dose PK: Intensive blood sampling is performed after the first dose (Day 1) as in the

SAD study.

Steady-State PK: Intensive blood sampling is performed after the last dose to characterize

the steady-state pharmacokinetic profile.

Trough Sampling: Blood samples may be collected before dosing on selected days to

determine trough concentrations.

Bioanalysis and Data Analysis: Similar to the SAD study, with additional analysis to assess

drug accumulation.
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Caption: Mechanism of action of AZD2389 in inhibiting FAP-mediated fibrosis.

General Pharmacokinetic Study Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15606120?utm_src=pdf-body-img
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Phase

Analytical Phase

Screening

Dosing

Sample Collection

Sample Processing

LC-MS/MS Analysis

Data Analysis

PK Report

Click to download full resolution via product page

Caption: A generalized workflow for a clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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